Ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate
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Overview
Description
ETHYL 4-AMINO-3-CARBAMOYLIMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a heterocyclic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-3-CARBAMOYLIMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-3-CARBAMOYLIMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, leading to the formation of monoamides or other derivatives.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, potentially altering its properties and reactivity
Properties
Molecular Formula |
C9H10N6O3 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C9H10N6O3/c1-2-18-9(17)5-8-14-13-4(7(11)16)6(10)15(8)3-12-5/h3H,2,10H2,1H3,(H2,11,16) |
InChI Key |
QYBZHPRPUZZACY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C(=O)N |
Origin of Product |
United States |
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